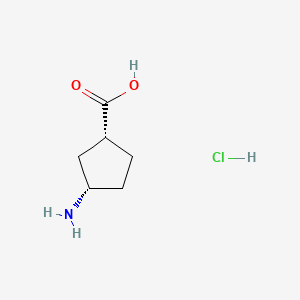

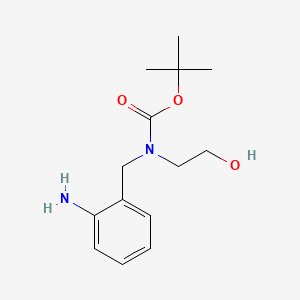

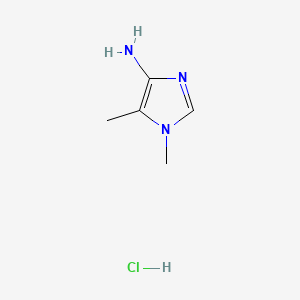

![molecular formula C8H4BrF3N2 B581860 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1277178-00-3](/img/structure/B581860.png)

8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The recent synthetic pathways of imidazo[1,2-a]pyridines have been assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H4BrF3N2/c9-6-3-5(8(10,11)12)4-14-2-1-13-7(6)14/h1-4H .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines involves several categories of reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Tyrosyl-tRNA Synthetase Inhibition : Novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized and studied for their potential as tyrosyl-tRNA synthetase inhibitors. Molecular docking studies revealed promising binding affinities, indicating potential therapeutic applications (Zainab Jabri et al., 2023).

- Anticancer and Antimicrobial Activity : Imidazo[4,5-b]pyridine derivatives, including those related to the structure of interest, have been synthesized and evaluated for their anticancer and antimicrobial activities. Certain derivatives showed promising results against breast cancer cell lines and bacterial infections (Rohini N. Shelke et al., 2017).

Corrosion Inhibition

- Mild Steel Corrosion Inhibition : Derivatives of imidazo[4,5-b]pyridine, structurally similar to the compound , have been assessed for their efficacy in inhibiting mild steel corrosion in acidic environments. The findings highlight significant potential in corrosion science, offering over 90% inhibition efficiency in some cases (A. Saady et al., 2021).

Chemical Synthesis Enhancements

- Ultrasound-Promoted Bromination : An efficient and practical protocol has been developed for the synthesis of C3-brominated imidazo[1,2-a]pyridines through ultrasound-promoted, Na2CO3-mediated regioselective bromination. This method showcases operational simplicity and broad substrate scope (Qingwen Gui et al., 2020).

- Copper-Mediated Aerobic Oxidative Synthesis : Copper-mediated aerobic oxidative coupling has been utilized to synthesize 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides, demonstrating a versatile approach under mild conditions (Xiaoqiang Zhou et al., 2016).

Mécanisme D'action

Target of Action

Compounds with imidazo[1,2-a]pyridine core have been screened for their anti-proliferative activity againstS. pneumoniae .

Mode of Action

It’s known that imidazo[1,2-a]pyridines can be functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis .

Biochemical Pathways

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Result of Action

Compounds with imidazo[1,2-a]pyridine core have shown anti-bacterial action againstS. pneumoniae .

Action Environment

It’s recommended to store the compound in a sealed, dry environment at 2-8°c .

Propriétés

IUPAC Name |

8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-6-3-5(8(10,11)12)4-14-2-1-13-7(6)14/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXFPWURRMQENU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=C(C2=N1)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

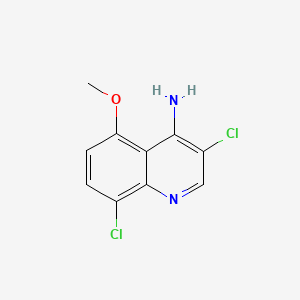

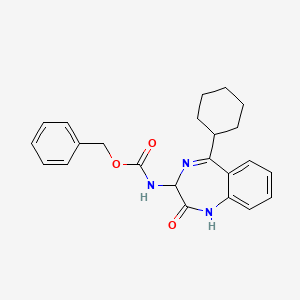

![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B581786.png)

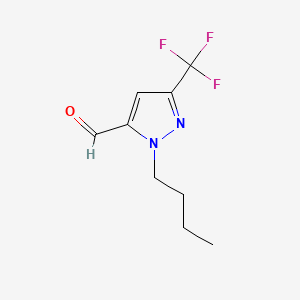

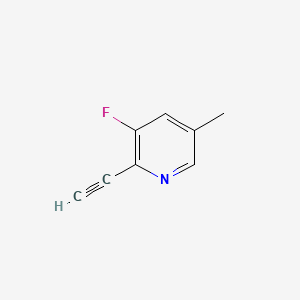

![6-Methoxy-1H-pyrazolo[4,3-C]pyridine](/img/structure/B581789.png)

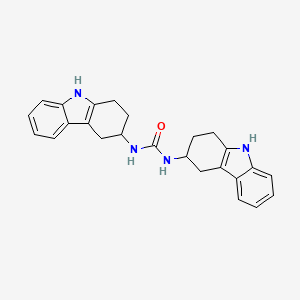

![(2S)-1-[4-[5-methyl-2-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]-9-oxa-3,6,13-triazatricyclo[8.4.0.02,6]tetradeca-1(14),2,4,10,12-pentaen-12-yl]pyrrolidine-2-carboxamide](/img/structure/B581799.png)